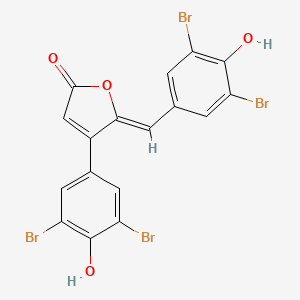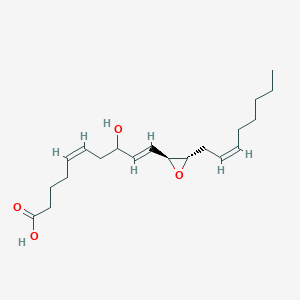
hepoxilin A3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Hépoxiline A3 est un alcool époxy biologiquement actif dérivé de l’acide arachidonique par le biais de la voie de la 12-lipoxygenase. Il fait partie de la famille des hépoxilines, qui comprend d’autres composés tels que l’Hépoxiline B3. L’Hépoxiline A3 est connu pour son rôle dans divers processus physiologiques et pathologiques, notamment l’inflammation et la sécrétion d’insuline .
Méthodes De Préparation
L’Hépoxiline A3 est synthétisé à partir de l’acide arachidonique par l’action de la 12-lipoxygenase, qui convertit l’acide arachidonique en acide 12-hydroperoxyéicosatétraénoïque (12-HPETE). Cet intermédiaire subit un réarrangement intramoléculaire pour former l’Hépoxiline A3. La réaction est facilitée par la présence d’ions fer (Fe^3+) .
Dans les milieux industriels, la production de l’Hépoxiline A3 implique l’utilisation d’enzymes purifiées et de conditions de réaction contrôlées afin d’assurer la stabilité du composé, car il est connu pour être assez instable et sujet à une décomposition rapide .
Analyse Des Réactions Chimiques
L’Hépoxiline A3 subit plusieurs types de réactions chimiques, notamment :
Réduction : La réduction de l’Hépoxiline A3 peut conduire à la formation de divers produits hydroxylés.
Substitution : L’Hépoxiline A3 peut former des conjugués avec le glutathion, ce qui conduit à la formation de l’Hépoxiline A3-C et de l’Hépoxiline A3-D.
Les réactifs courants utilisés dans ces réactions comprennent les inhibiteurs de l’hydrolase d’époxyde et le glutathion. Les principaux produits formés à partir de ces réactions sont les trioxilines et les conjugués de glutathion .
Applications de la recherche scientifique
L’Hépoxiline A3 a un large éventail d’applications en recherche scientifique :
Applications De Recherche Scientifique
Hepoxilin A3 has a wide range of scientific research applications:
Mécanisme D'action
L’Hépoxiline A3 exerce ses effets en agissant comme une molécule de signalisation qui module divers processus cellulaires. Il est connu pour faciliter la migration des neutrophiles à travers les barrières épithéliales, ce qui est crucial dans la réponse de l’organisme aux infections . Le composé interagit avec des récepteurs spécifiques à la surface des cellules, ce qui entraîne des modifications des flux ioniques et l’activation de voies de signalisation en aval .
Comparaison Avec Des Composés Similaires
Ces composés partagent des structures similaires, mais diffèrent par la position de leurs groupes hydroxyle et époxyde .
Hépoxiline B3 : Similaire à l’Hépoxiline A3, mais avec des activités biologiques différentes.
Hépoxiline A4 et B4 : Dérivées de l’acide eicosapentaénoïque et possèdent quatre doubles liaisons au lieu de trois.
L’Hépoxiline A3 est unique en raison de son rôle spécifique dans la migration des neutrophiles et de ses applications thérapeutiques potentielles dans le diabète et l’inflammation .
Propriétés
Formule moléculaire |
C20H32O4 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5Z,9E)-8-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7-,10-6-,16-15+/t17?,18-,19-/m0/s1 |
Clé InChI |
SGTUOBURCVMACZ-SEVPPISGSA-N |
SMILES |
CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
SMILES isomérique |
CCCCC/C=C\C[C@H]1[C@@H](O1)/C=C/C(C/C=C\CCCC(=O)O)O |
SMILES canonique |
CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
Synonymes |
8-EH-2 8-hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid hepoxilin A hepoxilin A3 hexophilin A3 HXA3 cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,9R)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide](/img/structure/B1233278.png)
![4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester](/img/structure/B1233284.png)

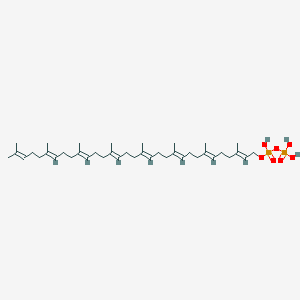
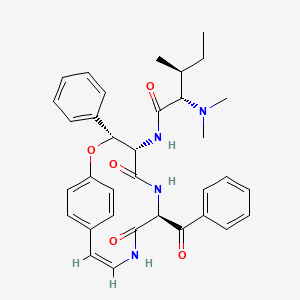
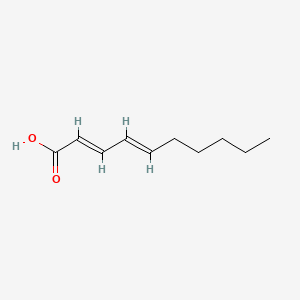
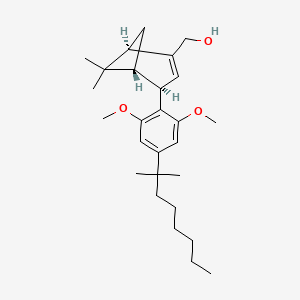
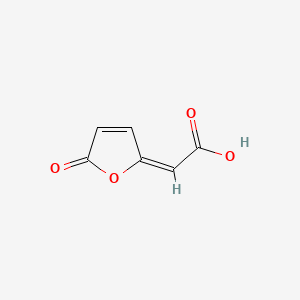

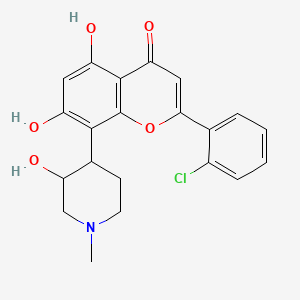

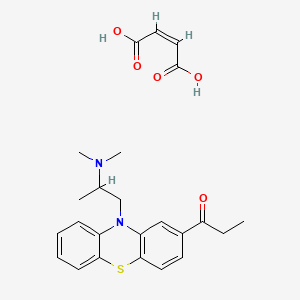
![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)
